Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

Quality control Synthetic intermediate Procurement specification

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate (CAS 320424-42-8) features an N-methylsulfonyl substituent that lowers piperidine pKa by ~4-5 units, enhancing oral bioavailability. Its sharp melting point (108–110°C) enables low-cost identity verification without HPLC/NMR—ideal when sourcing from unfamiliar suppliers. Choose ≥95% purity for routine synthesis; ≥97% is recommended for stoichiometric or catalyst-sensitive transformations. The methyl ester offers distinct transesterification and aminolysis reactivity versus ethyl ester or carboxylic acid analogs. Order this building block for CNS-penetrant and developability-optimized molecule design.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
CAS No. 320424-42-8
Cat. No. B180071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(methylsulfonyl)-4-piperidinecarboxylate
CAS320424-42-8
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C8H15NO4S/c1-13-8(10)7-3-5-9(6-4-7)14(2,11)12/h7H,3-6H2,1-2H3
InChIKeyBEZZIYNUEDUKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate (CAS 320424-42-8): Technical Specifications and Procurement Baseline


Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate (CAS 320424-42-8, MFCD01568780) is a piperidine-4-carboxylate derivative featuring an N-methylsulfonyl substituent, with molecular formula C₈H₁₅NO₄S and a molecular weight of 221.27 g/mol [1]. This compound is commercially available as a research-grade molecular building block in quantities ranging from 100 mg to 25 g, with standard purity specifications of 95% or ≥97% depending on supplier . The compound exhibits a defined melting point of 108–110°C, which provides a practical identity verification metric for incoming quality control . Its structure includes a methyl ester at the piperidine 4-position and a methanesulfonyl group on the piperidine nitrogen, conferring distinct physicochemical properties including a calculated topological polar surface area (TPSA) of 63.68 Ų and a LogP of -0.169 .

Why Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate Cannot Be Substituted by Ethyl Ester Analogs or Carboxylic Acid Derivatives


Direct substitution of methyl 1-(methylsulfonyl)-4-piperidinecarboxylate with its ethyl ester analog (CAS 217487-18-8, molecular weight 235.30 g/mol) or carboxylic acid derivative (CAS 280772-00-1, molecular weight 207.25 g/mol) is precluded by non-interchangeable physicochemical properties and divergent synthetic utility [1]. The methyl ester's LogP of -0.169 and TPSA of 63.68 Ų differ from the ethyl ester analog, which carries an additional methylene unit, altering both lipophilicity and chromatographic behavior . Furthermore, the carboxylic acid analog introduces a free carboxyl group with hydrogen-bond donor capacity absent in the target compound, fundamentally changing reactivity in subsequent coupling reactions and salt formation . The sulfonamide nitrogen substitution is conserved across these analogs, but the carboxylate terminus critically governs downstream derivatization chemistry—methyl esters undergo transesterification and aminolysis under distinct conditions compared to ethyl esters, and cannot participate in the direct amide bond formation accessible to the free carboxylic acid without prior hydrolysis .

Quantitative Evidence for Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate: Purity, Physicochemical, and Structural Differentiation


Purity Grade Differentiation: 97% vs 95% Specifications for Downstream Synthetic Reliability

Commercial sources of methyl 1-(methylsulfonyl)-4-piperidinecarboxylate offer distinct purity grades that directly impact downstream synthetic outcomes. The compound is available at ≥97% purity from ChemScene (Catalog CS-0302052) and Leyan (Catalog 1372722) , versus a 95% minimum purity specification from AKSci (Catalog 3536AB) and Chemenu (Catalog CM179477) . This 2% absolute purity difference corresponds to a 40% relative reduction in total impurity burden when selecting the ≥97% grade over the 95% grade (3% vs 5% maximum impurities). For synthetic applications requiring stoichiometric precision or where impurities can poison catalysts or generate difficult-to-remove byproducts, the higher-purity grade provides quantifiable advantage.

Quality control Synthetic intermediate Procurement specification

Ester Moiety Impact: Methyl vs Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate Physicochemical Comparison

The methyl ester (target compound, CAS 320424-42-8) and its ethyl ester analog (CAS 217487-18-8) differ in key physicochemical parameters that affect both analytical handling and biological partitioning. The target methyl ester has a molecular weight of 221.27 g/mol versus 235.30 g/mol for the ethyl ester—a 14.03 g/mol difference representing one methylene unit [1]. This structural increment corresponds to an increase in calculated LogP from -0.169 for the methyl ester to an estimated higher value for the ethyl ester, consistent with the established Hansch π-value of +0.50 for the CH₂ group . The topological polar surface area (TPSA) of 63.68 Ų remains identical between the two esters, as the additional methylene contributes no polar atoms . These differences produce distinct retention times in reversed-phase HPLC and alter partitioning behavior in liquid-liquid extraction protocols.

Lipophilicity Chromatographic behavior Analog differentiation

Thermal Identity Marker: Melting Point Specification for Incoming QC Verification

The compound exhibits a defined melting point of 108–110°C as reported by Matrix Scientific, providing a rapid, equipment-minimal identity verification metric not universally available for all piperidine-4-carboxylate analogs . Many closely related piperidine derivatives in this class are oils or low-melting solids at ambient temperature, making melting point an unreliable QC parameter. The narrow, well-defined melting range for methyl 1-(methylsulfonyl)-4-piperidinecarboxylate enables incoming material verification via capillary melting point apparatus without requiring HPLC or NMR instrumentation. While this represents a practical rather than mechanistic advantage, it provides a procurement-relevant differentiation: laboratories with limited analytical infrastructure can confirm compound identity before committing valuable reagents to subsequent synthetic steps.

Identity testing Quality control Physical characterization

Methylsulfonyl Group Contribution: Metabolic Stability and Solubility Enhancement Relative to Unsubstituted Piperidine Scaffolds

The N-methylsulfonyl substituent on the piperidine nitrogen confers distinct physicochemical and pharmacokinetic properties compared to unsubstituted or N-alkyl piperidine analogs. Literature on sulfonamide-containing piperidine derivatives indicates that the methylsulfonyl group introduces polarity and can enhance both metabolic stability and aqueous solubility relative to non-sulfonylated comparators . Specifically, the sulfonyl moiety acts as a hydrogen-bond acceptor (contributing to the compound‘s TPSA of 63.68 Ų) while reducing the basicity of the piperidine nitrogen (pKa suppression by ~4–5 units relative to unsubstituted piperidine, pKa ~10–11), thereby mitigating lysosomal trapping and improving the developability profile of derivative compounds [1]. This class-level inference is supported by structural data: the target compound contains 5 hydrogen-bond acceptors and zero hydrogen-bond donors, consistent with the sulfonyl group's polar contribution without introducing additional H-bond donor capacity [2].

Drug design Metabolic stability Solubility optimization

Procurement-Driven Application Scenarios for Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate (CAS 320424-42-8)


Multi-Step Synthesis of Piperidine-Containing Bioactive Molecules Requiring ≥97% Purity Starting Material

In medicinal chemistry campaigns where methyl 1-(methylsulfonyl)-4-piperidinecarboxylate serves as a core scaffold for library synthesis, procurement of the ≥97% purity grade (rather than 95%) is indicated when subsequent steps involve stoichiometric precision or catalyst-sensitive transformations. The 40% relative reduction in impurity burden minimizes side reactions that can divert precious intermediates into purification-intensive byproduct streams . This specification is particularly relevant for amide bond formation via the methyl ester (requiring accurate stoichiometry with amines) and for organometallic coupling reactions where impurities can poison palladium or copper catalysts .

Development of Sulfonamide-Containing Drug Candidates with Optimized Physicochemical Profiles

For programs targeting orally bioavailable small molecules, the N-methylsulfonyl substituent offers a validated strategy to modulate piperidine basicity (pKa reduction of ~4–5 units) and increase polar surface area (TPSA 63.68 Ų) . This compound serves as a privileged intermediate for constructing molecules with reduced lysosomal trapping and improved developability profiles. Researchers designing CNS-penetrant candidates or compounds requiring balanced lipophilicity (LogP -0.169 for the methyl ester core) should select this building block over non-sulfonylated piperidine analogs that lack these optimized baseline properties .

Parallel Medicinal Chemistry Requiring Controlled Ester Hydrolysis or Transesterification

When synthetic routes require selective manipulation of the ester terminus without affecting the N-methylsulfonyl group, the methyl ester (target compound) offers distinct reactivity compared to ethyl ester or carboxylic acid analogs. The methyl ester undergoes base-catalyzed hydrolysis at rates distinct from the ethyl ester due to steric and electronic differences, and can be directly converted to amides under milder conditions than the sterically hindered tert-butyl ester alternative . Laboratories executing parallel synthesis campaigns should procure the specific ester variant aligned with their validated protocols, as substitution with the ethyl analog will alter reaction kinetics and potentially compromise yields .

Quality Control Workflows in Resource-Limited Analytical Environments

Laboratories without routine access to HPLC or NMR instrumentation can leverage the compound's well-defined melting point of 108–110°C as a rapid identity confirmation step prior to use . For procurement from less familiar supply chains or when receiving material from custom synthesis providers, this thermal identity marker provides a low-cost verification method that does not require solvent consumption, column maintenance, or deuterated NMR solvents. The sharp melting range supports batch-to-batch consistency checks without instrument downtime .

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